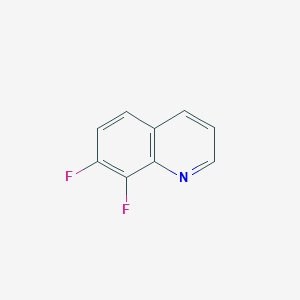

7,8-Difluoroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJUOHUSWWHAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162953 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145241-76-5 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-Difluoroquinoline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7,8-Difluoroquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages information from closely related analogs and established chemical principles to provide a thorough understanding of its properties, synthesis, and potential applications.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its existence is confirmed through derivatives such as (7,8-Difluoroquinolin-2-yl)methanol and 4-Chloro-7,8-difluoroquinoline. The physicochemical properties of this compound can be estimated based on known data for similar fluoroquinoline derivatives.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₉H₅F₂N | Based on the chemical structure. |

| Molecular Weight | 165.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on analogous simple quinolines and fluoroquinolines. |

| Melting Point | Estimated in the range of 50-100 °C | By analogy to substituted quinolines. |

| Boiling Point | Estimated > 200 °C | By analogy to substituted quinolines. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Typical for aromatic heterocyclic compounds. |

Potential Synthetic Routes

The synthesis of this compound can be approached through several established methods for quinoline synthesis, utilizing a difluorinated aniline precursor. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. For this compound, the starting material would be 2,3-difluoroaniline.

Caption: Proposed Skraup synthesis of this compound.

Experimental Protocol (Adapted):

-

In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a flask containing 2,3-difluoroaniline and glycerol.

-

Add an oxidizing agent, such as nitrobenzene or arsenic acid, to the mixture.

-

Heat the reaction mixture carefully. The reaction is often exothermic and may require cooling to control the rate.

-

After the initial vigorous reaction subsides, continue heating to complete the cyclization and oxidation.

-

Cool the mixture and pour it into a large volume of water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the this compound by steam distillation or column chromatography.

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline derivative, which can be further modified.

Caption: Gould-Jacobs pathway to a this compound derivative.

Experimental Protocol (Adapted):

-

Heat a mixture of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate to initiate the condensation reaction, removing the ethanol byproduct.

-

The resulting intermediate is heated to a higher temperature (often in a high-boiling solvent like diphenyl ether) to induce cyclization.

-

The formed ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate is then hydrolyzed with a base (e.g., NaOH).

-

Acidification followed by decarboxylation (by heating) yields 4-hydroxy-7,8-difluoroquinoline.

Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. The synthesis of this compound would require a suitably substituted 2-aminobenzaldehyde or ketone.

Caption: Friedländer synthesis approach for this compound.

Experimental Protocol (Adapted):

-

A mixture of 2-amino-3,4-difluorobenzaldehyde and a carbonyl compound with an α-methylene group (e.g., acetaldehyde or acetone) is treated with an acid or base catalyst.

-

The reaction is typically heated to drive the condensation and subsequent cyclodehydration.

-

The product, this compound, is then isolated and purified.

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be predicted based on the analysis of related fluoroquinolines.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the fluorine substituents. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. Carbons directly attached to fluorine will show large one-bond C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals are expected for the two fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 165. Fragmentation patterns would likely involve the loss of HCN and fluorine atoms. |

Safety and Handling

Specific safety data for this compound is not available. However, based on related fluorinated aromatic compounds and quinolines, the following precautions should be taken.

Table 3: General Safety and Handling Precautions

| Hazard | Recommended Precautions |

| Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

| Irritation | May cause skin, eye, and respiratory tract irritation. Work in a well-ventilated fume hood. |

| Flammability | Likely combustible. Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |

Applications in Research and Drug Development

Fluoroquinolones are a well-established class of antibiotics. The introduction of fluorine atoms into the quinoline scaffold can significantly modulate the biological activity, physicochemical properties, and metabolic stability of the molecule. This compound can serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern may lead to compounds with altered target specificity or improved pharmacokinetic profiles. Modifications at various positions of the this compound core could be explored to develop new antibacterial, anticancer, or antiviral agents.[1]

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on estimations and data from related compounds due to the lack of direct experimental data for this compound. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory, following all necessary safety precautions.

References

physical and chemical properties of 7,8-Difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 7,8-Difluoroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines reported data for structurally related compounds with theoretical predictions to offer a comprehensive resource for researchers. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key synthetic and analytical procedures are provided.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅F₂N | Calculated |

| Molecular Weight | 165.14 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Predicted: ~230-250 °C at 760 mmHg | Estimation based on related structures |

| Appearance | Expected to be a solid at room temperature | General observation for similar quinolines |

| Solubility | Predicted to be soluble in common organic solvents such as DMSO, DMF, and chloroform; sparingly soluble in ethanol and likely insoluble in water.[1] | Based on general solubility of quinoline derivatives |

| pKa | Data not available | - |

Chemical Properties and Reactivity

This compound is an aromatic heterocyclic compound. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity. The fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Reactivity

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the 7- and 8-positions are susceptible to displacement by nucleophiles. The reaction is facilitated by the electron-withdrawing nature of the quinoline ring system. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom and the fluorine substituents. Electrophilic substitution, if it occurs, would be expected to take place on the benzene ring, with the position of substitution directed by the existing substituents. For instance, nitration would likely occur at positions less deactivated by the fluorine atoms.

Stability and Storage

Fluoroquinolone compounds are generally stable under standard laboratory conditions.[2] It is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light and moisture. Long-term storage at low temperatures (-20°C) is advisable to prevent degradation.[2]

Spectral Data (Predicted)

Specific experimental spectral data for this compound is not available. The following tables provide predicted spectral characteristics based on the analysis of related fluoroquinoline structures.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.9 - 9.1 | dd | J ≈ 4.5, 1.5 Hz | H-2 |

| 8.1 - 8.3 | dd | J ≈ 8.5, 1.5 Hz | H-4 |

| 7.3 - 7.5 | m | - | H-3, H-5 |

| 7.1 - 7.3 | t | J ≈ 8.0 Hz | H-6 |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 155 - 160 (d) | C-7 (J_CF ≈ 250 Hz) |

| 150 - 155 (d) | C-8 (J_CF ≈ 250 Hz) |

| 150 - 152 | C-2 |

| 147 - 149 | C-8a |

| 135 - 137 | C-4 |

| 128 - 130 | C-4a |

| 122 - 124 | C-3 |

| 118 - 120 (dd) | C-6 (J_CF ≈ 15, 5 Hz) |

| 115 - 117 (d) | C-5 (J_CF ≈ 20 Hz) |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1600-1620 | Medium | C=C and C=N stretching |

| 1450-1550 | Strong | Aromatic ring vibrations |

| 1200-1300 | Strong | C-F stretching |

| 750-850 | Strong | C-H out-of-plane bending |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular ion) |

| 146 | Moderate | [M - F]⁺ |

| 138 | Moderate | [M - HCN]⁺ |

| 119 | Low | [M - HCN - F]⁺ |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure based on the Gould-Jacobs reaction is proposed. This reaction is a widely used method for the synthesis of quinolines.[3]

Synthesis of 7,8-Difluoro-4-hydroxyquinoline via Gould-Jacobs Reaction (General Protocol)

This protocol outlines the synthesis of the 4-hydroxyquinoline precursor, which can then be further modified to yield this compound.

Materials:

-

2,3-Difluoroaniline

-

Diethyl (ethoxymethylene)malonate

-

Dowtherm A (or other high-boiling solvent)

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 2,3-difluoroaniline and a slight excess of diethyl (ethoxymethylene)malonate is heated at 100-120°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting diethyl N-(2,3-difluorophenyl)aminomethylenemalonate is added to a high-boiling solvent such as Dowtherm A, preheated to 240-260°C. The mixture is heated for 15-30 minutes to effect cyclization.

-

Hydrolysis: After cooling, the reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol and refluxed for 1-2 hours to hydrolyze the ester.

-

Acidification and Isolation: The solution is cooled and acidified with hydrochloric acid to precipitate the crude 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

-

Decarboxylation: The crude carboxylic acid is heated at its melting point or in a high-boiling solvent until the evolution of carbon dioxide ceases, yielding 7,8-difluoro-4-hydroxyquinoline.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualizations

Logical Relationship of Properties and Analysis

Caption: Interconnectivity of this compound properties and analysis.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Signaling Pathway Inhibition (Hypothetical)

Given that many fluoroquinolones are developed as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative.

Caption: Hypothetical kinase inhibition by a this compound derivative.

References

In-depth Technical Guide to 7,8-Difluoroquinoline: Structure, Properties, and Relevance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Difluoroquinoline is a fluorinated heterocyclic compound that serves as a key structural motif in the development of pharmacologically active agents. Its unique substitution pattern influences the electronic and steric properties of the quinoline ring system, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the structure, molecular weight, and synthesis of this compound and its derivatives. It further delves into the known biological activities of this class of compounds, particularly in the realms of antimicrobial and anticancer research, and outlines the general mechanism of action for fluoroquinolones. While specific experimental protocols and signaling pathways for the parent this compound are not extensively documented in publicly available literature, this guide summarizes relevant data for its closely related derivatives and provides generalized experimental frameworks.

Core Molecular Structure and Properties

The fundamental structure of this compound is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, with fluorine atoms substituted at the 7th and 8th positions.

Chemical Structure:

Caption: Chemical structure of this compound.

Based on the molecular formula C₉H₅F₂N , the molecular weight and other computed properties of difluoroquinoline isomers are summarized in the table below. It is important to note that while specific experimental data for the 7,8-isomer is scarce in public databases, its properties are expected to be in line with other difluoroquinoline isomers.

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₂N | [1] |

| Molecular Weight | 165.14 g/mol | [1] |

| Exact Mass | 165.03900549 Da | [1] |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of the this compound Scaffold

A general synthetic strategy for a related 7,8-disubstituted quinolone derivative, which can be adapted for this compound, is outlined below. This protocol is for the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate for many fluoroquinolone antibiotics.

Generalized Experimental Protocol for a Fluoroquinolone Intermediate:

-

Reaction of a substituted aniline with a malonic acid derivative: A substituted aniline is reacted with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate, to form an enamine intermediate.

-

Cyclization: The enamine intermediate undergoes thermal or acid-catalyzed cyclization to form the quinoline ring system.

-

Hydrolysis: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid.

-

N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted with various groups, such as a cyclopropyl or ethyl group.

-

Nucleophilic Aromatic Substitution: The substituent at the 7-position, often a halogen, can be displaced by a variety of nucleophiles to introduce different functionalities.

For the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a detailed procedure involves the reaction of a substituted benzoyl acrylate with cyclopropylamine, followed by cyclization and hydrolysis.[2]

Spectroscopic Characterization

Specific NMR data for the parent this compound is not available in the searched literature. However, the expected NMR spectra would show characteristic signals for the aromatic protons and carbons of the quinoline ring, with coupling patterns influenced by the fluorine substituents. For comparison, the 13C NMR spectral data for the related compound 7-fluoro-2-methylquinoline is available.[3]

Relevance in Drug Development and Biological Activity

The this compound scaffold is of significant interest to medicinal chemists due to the unique properties conferred by the fluorine atoms. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug candidate.

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4] By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[4]

Caption: Generalized mechanism of action for fluoroquinolone antibiotics.

Anticancer Activity

In addition to their antimicrobial properties, some fluoroquinolone derivatives have demonstrated promising anticancer activity. The proposed mechanism for their antiproliferative effects in eukaryotic cells also involves the inhibition of topoisomerase II, an enzyme that is structurally and functionally related to bacterial DNA gyrase. By interfering with the function of topoisomerase II, these compounds can induce apoptosis in cancer cells.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While detailed experimental data for the parent compound is limited in the public domain, the well-established chemistry and pharmacology of the broader fluoroquinolone class provide a strong foundation for future research. The insights into the synthesis, structure, and biological activity of its derivatives underscore the potential of the 7,8-difluoro substitution pattern in modulating drug-like properties. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential.

References

Navigating the Solubility Landscape of 7,8-Difluoroquinoline: A Technical Guide for Researchers

For Immediate Release

Qualitative Solubility Profile

Quinoline, the parent compound of 7,8-Difluoroquinoline, is known to be sparingly soluble in cold water but demonstrates good solubility in many organic solvents, including ethanol, ether, and chloroform[1][2]. The introduction of two fluorine atoms to the quinoline scaffold, as in this compound, is expected to significantly influence its physicochemical properties[1]. Fluorination typically increases lipophilicity, which may enhance solubility in non-polar organic solvents[1]. Conversely, the electronegativity of fluorine atoms can modulate intermolecular forces, potentially affecting solubility in polar solvents. Generally, quinoline derivatives are more soluble in organic solvents compared to water[1].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported[1][3]. Researchers are encouraged to determine these values experimentally. The following table is provided as a template to be populated with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Chloroform | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method[1][4]. This protocol outlines the general procedure.

3.1. Materials and Reagents

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed[3].

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute[3][5].

-

Separation of Undissolved Solid: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet the remaining solid[3][6].

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a syringe filter[3][5].

-

Quantification:

-

HPLC Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the calibration curve. Analyze the sample using a validated HPLC method. A reversed-phase column (e.g., C18) is often suitable. The mobile phase and detection wavelength should be optimized for this compound[1].

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample appropriately and measure its absorbance.

-

3.3. Calibration Curve

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the same analytical method as the samples to construct a calibration curve of response (e.g., peak area for HPLC, absorbance for UV-Vis) versus concentration[3].

3.4. Calculation of Solubility

Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor[3]. Solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of compound solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.[3]

References

In-depth Technical Guide to the Spectral Data of 7,8-Difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 7,8-difluoroquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this document outlines the expected spectral characteristics based on related compounds and general principles of spectroscopy. It also provides standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.9 | dd | ~4.5, ~1.5 | H-2 |

| ~8.2 | dd | ~8.5, ~1.5 | H-4 |

| ~7.4-7.6 | m | - | H-3, H-5, H-6 |

Note: The chemical shifts are approximate and will be influenced by the solvent and experimental conditions. The fluorine atoms at positions 7 and 8 will induce complex splitting patterns (coupling) with the aromatic protons, particularly H-6.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 (dd) | C-8 (J_CF ~250 Hz) |

| ~148 (dd) | C-7 (J_CF ~250 Hz) |

| ~148 | C-2 |

| ~138 | C-8a |

| ~130 | C-4 |

| ~128 | C-4a |

| ~122 | C-3 |

| ~120 (dd) | C-6 |

| ~115 (dd) | C-5 |

Note: The carbon atoms directly bonded to fluorine (C-7 and C-8) will exhibit large coupling constants (J_CF). The other carbons in the fluorinated ring (C-5, C-6, C-8a) will show smaller C-F couplings.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C stretch | Aromatic |

| 1500-1400 | C=C stretch | Aromatic |

| 1250-1000 | C-F stretch | Aryl-Fluoride |

| 900-675 | C-H bend (out-of-plane) | Aromatic |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 165.04 | [M]⁺ (Molecular Ion) |

| 138.03 | [M-HCN]⁺ |

| 118.03 | [M-HCN-HF]⁺ |

Note: The exact mass of this compound (C₉H₅F₂N) is 165.0390. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Set automatically

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Receiver Gain: Set automatically

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 160 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

Acquisition (Electron Ionization):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-500

-

Resolution: 60,000

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Determine the fragmentation pattern by analyzing the lower mass-to-charge ratio peaks.

-

For high-resolution data, use the exact mass to confirm the elemental composition of the molecular ion and key fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectral analysis of this compound.

This comprehensive guide provides the necessary predicted data and standardized protocols to aid researchers in the successful spectral characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for research and development in the chemical and pharmaceutical sciences.

7,8-Difluoroquinoline: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Therapeutic Potential of a Key Fluorinated Heterocycle

For Immediate Release

This technical guide provides a comprehensive overview of 7,8-difluoroquinoline, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct commercial availability of this compound is limited, this document details available derivatives, synthetic routes, and explores its potential applications in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents.

Commercial Availability

Direct sourcing of this compound is challenging, with limited catalog listings. However, a variety of its derivatives are commercially available from several suppliers, providing researchers with essential starting materials for further synthesis and investigation.

| Compound Name | Supplier(s) | Purity | Quantity |

| 4-Chloro-7,8-difluoroquinoline | Sigma-Aldrich | Not specified | Inquire |

| This compound-3-carboxylic acid | CP Lab Safety | 95% | 1 gram |

| 7,8-Difluoro-4-hydroxyquinoline | CP Lab Safety | 95% | 1 gram |

| 7,8-Difluoro-2-methylquinoline | Benchchem | Inquire | Inquire |

| (7,8-Difluoroquinolin-2-yl)methanol | PubChem listed vendors | Inquire | Inquire |

| 7,8-Difluoro-2-iodoquinoline | PubChem listed vendors | Inquire | Inquire |

Synthesis and Characterization

For instance, a plausible synthetic approach could involve the reaction of 2,3-difluoroaniline with an appropriate three-carbon synthon, such as acrolein or a derivative, under acidic conditions, followed by an oxidation step.

General Experimental Protocol (Hypothetical, based on Friedländer Synthesis):

A mixture of 2,3-difluoroaniline (1.0 eq) and a suitable α,β-unsaturated aldehyde or ketone (1.1 eq) in a solvent such as ethanol or acetic acid is heated in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted, purified by column chromatography or recrystallization, and characterized by spectroscopic methods.

Characterization Data:

Specific physical and chemical properties for this compound, such as melting point, boiling point, and detailed NMR spectra, are not extensively reported. However, based on related fluoroquinolone structures, it is expected to be a solid at room temperature with characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectroscopy that would confirm its structure.

Applications in Drug Discovery

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] Derivatives of this compound have shown promise in two primary therapeutic areas: antibacterial and anticancer research.

Antibacterial Activity

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[][3] This mechanism of action leads to bacterial cell death.[4] The fluorine atom at the C-6 position (in the broader fluoroquinolone class) is known to be crucial for this activity, and the difluoro substitution pattern in this compound derivatives offers a unique structural motif for exploring novel antibacterial agents.[1]

Research has shown that 7-substituted-6,8-difluoroquinolone derivatives exhibit potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The interaction of a fluoroquinolone with the DNA-gyrase complex is a key step in its antibacterial action. The drug binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks and ultimately, cell death.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to assess the inhibitory activity of compounds against DNA gyrase is a supercoiling inhibition assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase, ATP, and a suitable buffer.

-

Compound Addition: The test compound (e.g., a this compound derivative) is added at various concentrations. A known gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction mixtures are incubated at 37°C to allow the gyrase to perform its supercoiling function.

-

Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA forms.[5]

Anticancer Activity

In addition to their antibacterial properties, fluoroquinolones have been investigated for their potential as anticancer agents. Their mechanism of action in cancer cells is believed to involve the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase.[5] This inhibition leads to the accumulation of DNA damage and the induction of apoptosis (programmed cell death).

A study on 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivatives demonstrated their antiproliferative properties against colorectal cancer cell lines. This suggests that the 7,8-disubstitution pattern can be exploited to develop novel anticancer therapeutics.

Signaling Pathway: Induction of Apoptosis in Cancer Cells

The inhibition of topoisomerase II by a this compound derivative can trigger a cascade of events leading to apoptosis.

Experimental Protocol: Topoisomerase II Inhibition Assay

The effect of a compound on topoisomerase II activity can be assessed using a DNA cleavage assay.[6]

-

Substrate Preparation: A 3'-end-labeled linear DNA substrate is prepared.

-

Reaction Setup: The labeled DNA is incubated with human topoisomerase II in the presence of the test compound at various concentrations. Etoposide, a known topoisomerase II poison, can be used as a positive control.

-

Reaction Termination: The reaction is stopped by the addition of SDS and proteinase K to digest the protein.

-

Analysis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of cleaved DNA fragments indicates that the compound stabilizes the topoisomerase II-DNA cleavage complex.[6]

Conclusion

References

- 1. soc.chim.it [soc.chim.it]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 7,8-Difluoroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the various halogenated quinoline derivatives, the 7,8-difluoroquinoline moiety has emerged as a particularly promising pharmacophore. The unique electronic properties conferred by the geminal fluorine atoms at the 7 and 8 positions significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their antibacterial and anticancer properties. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the ongoing development of novel therapeutics based on this versatile scaffold.

Antibacterial Activity

This compound derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, these compounds trap the enzymes in a state where they are unable to reseal the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various bacterial strains. The data highlights the influence of different substituents on the quinoline core on the antibacterial potency.

| Compound ID | R1 | R7 | Test Organism | MIC (µg/mL) | Reference |

| 1 | Cyclopropyl | Piperazinyl | Escherichia coli | 0.5 | [1][2] |

| 1 | Cyclopropyl | Piperazinyl | Staphylococcus aureus | 0.25 | [1][2] |

| 2 | Ethyl | 3-Aminopyrrolidinyl | Escherichia coli | 1 | [1] |

| 2 | Ethyl | 3-Aminopyrrolidinyl | Staphylococcus aureus | 0.5 | [1] |

| 3 | Cyclopropyl | 3,5-Dimethylpiperazinyl | Streptococcus pneumoniae | 0.125 | [1] |

| 4 | 2,4-Difluorophenyl | Piperazinyl | Pseudomonas aeruginosa | 2 | [1] |

Anticancer Activity

The therapeutic potential of this compound derivatives extends beyond their antibacterial effects. A growing body of evidence demonstrates their significant cytotoxic activity against a variety of human cancer cell lines. The proposed mechanisms of action are multifaceted and include the inhibition of human topoisomerase II, induction of cell cycle arrest, and triggering of apoptosis.

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines, showcasing their potential as anticancer agents.

| Compound ID | R1 | R7 | Cancer Cell Line | IC50 (µM) | Reference |

| 5 | Cyclopropyl | 4-Methylpiperazinyl | MCF-7 (Breast) | 5.2 | [3] |

| 5 | Cyclopropyl | 4-Methylpiperazinyl | HCT-116 (Colon) | 7.8 | [3] |

| 6 | Ethyl | 4-(2-Hydroxyethyl)piperazinyl | A549 (Lung) | 10.5 | [3] |

| 7 | Cyclopropyl | 3-Amino-1-pyrrolidinyl | HeLa (Cervical) | 8.1 | [3] |

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling pathways. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A critical event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated by some quinoline derivatives. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: Apoptosis signaling pathway induced by this compound Derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.

Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a 7-(substituted)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a common scaffold in this class of compounds.

Caption: General synthesis workflow for this compound derivatives.

Materials:

-

2,3,4,5-Tetrafluorobenzoyl chloride

-

Diethyl malonate

-

Magnesium ethoxide

-

Triethyl orthoformate

-

Cyclopropylamine

-

Sodium hydroxide

-

Substituted amine (e.g., piperazine)

-

Anhydrous solvents (e.g., ethanol, dioxane)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Step 1: Acylation. To a solution of magnesium ethoxide in ethanol, slowly add diethyl malonate. After stirring, add 2,3,4,5-tetrafluorobenzoyl chloride dropwise and reflux the mixture. After cooling, acidify with dilute sulfuric acid and extract the product.

-

Step 2: Cyclization. The product from Step 1 is reacted with triethyl orthoformate and a catalytic amount of acetic anhydride. After removing the volatiles, the residue is dissolved in a suitable solvent and treated with cyclopropylamine. The resulting enamine is then cyclized by heating with a base such as potassium carbonate.

-

Step 3: Saponification. The ester obtained from Step 2 is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide, followed by acidification.

-

Step 4: Nucleophilic Aromatic Substitution. The 7-fluoro group of the quinolone core is displaced by a nucleophilic amine. The quinolone carboxylic acid is reacted with the desired substituted amine in a high-boiling solvent like pyridine or DMSO at elevated temperatures. The final product is then purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains

-

This compound derivatives

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Drug Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (bacteria in MHB without the drug) and a sterility control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assessment by MTT Assay

Caption: Workflow for the MTT Assay.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or a suitable solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in the development of novel antibacterial and anticancer agents. The data and protocols presented in this guide underscore the importance of the 7,8-difluoro substitution pattern in enhancing biological activity. Future research should focus on the synthesis of new derivatives with diverse substitutions at the C-7 and N-1 positions to further explore the structure-activity relationships and optimize the therapeutic index. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for predicting treatment response. Continued investigation into this versatile scaffold is warranted and holds the promise of delivering next-generation therapeutics to address the pressing global challenges of antimicrobial resistance and cancer.

References

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. WO1999000393A1 - Quinolone carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7,8-Difluoroquinoline Derivatives: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the therapeutic targets of 7,8-Difluoroquinoline is limited. This guide summarizes the therapeutic potential of structurally related fluoroquinolone and difluoroquinolone derivatives, which may inform the potential applications of this compound. The primary mechanisms of action for the broader fluoroquinolone class include the inhibition of bacterial type II topoisomerases and eukaryotic topoisomerase II.

Antibacterial Activity

The foundational therapeutic application of fluoroquinolones lies in their antibacterial properties. This action is primarily mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By inhibiting these targets, fluoroquinolones induce chromosomal DNA fragmentation, ultimately leading to bacterial cell death.

Derivatives of 6,8-difluoroquinolone have demonstrated activity against both Gram-positive and Gram-negative bacteria. The substitution at the C-7 position of the quinolone core is a key determinant of the antibacterial spectrum and potency.

Quantitative Data: Antibacterial Activity

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| 7-Substituted-6,8-Difluoroquinolone Derivatives | Escherichia coli | 120 - 515 | [2] |

| Staphylococcus aureus | 120 - 515 | [2] | |

| Difluoroboranyl-Fluoroquinolone Derivative (7a) | Staphylococcus aureus | 0.25 | [3] |

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination:

The antibacterial activity of 7-substituted-6,8-difluoroquinolone derivatives was assessed using the Kirby-Bauer disk diffusion method.[2] Minimal Inhibitory Concentration (MIC) was subsequently determined by measuring the diameter of the inhibition zone across a concentration gradient of the compounds, ranging from 250 to 0.004 μg/mL.[1]

For the difluoroboranyl-fluoroquinolone derivative, the MIC and Minimal Bactericidal Concentration (MBC) against S. aureus were determined, with the in vivo efficacy evaluated in a Balb/c mouse model of intratracheal infection.[3]

Signaling Pathway: Antibacterial Mechanism of Fluoroquinolones

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Fluoroquinolones.

Anticancer Activity

Emerging research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[4] This antineoplastic activity is thought to be mediated through the inhibition of eukaryotic topoisomerase II, an enzyme vital for DNA replication and cell division in cancer cells.[5][6] Similar to their antibacterial counterparts, modifications at the C-7 position of the quinolone ring are crucial for enhancing anticancer efficacy.

Novel fluoroquinolone derivatives, including those with a 7,8-ethylene diamine chelator bridge, have demonstrated potent antiproliferative activity against various colorectal cancer cell lines.[5][6] The mechanism is suggested to involve the inhibition of eukaryotic topoisomerase II, and in some cases, strong radical scavenging activity has also been observed.[5]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Novel FQ (4a) | HT29 (Colorectal) | Approaching nano-molar | [5][6] |

| HCT116 (Colorectal) | Approaching nano-molar | [5][6] | |

| SW620 (Colorectal) | Approaching nano-molar | [5][6] | |

| Novel FQ (4b) | HT29 (Colorectal) | Micro to nano-molar | [5][6] |

| HCT116 (Colorectal) | Micro to nano-molar | [5][6] | |

| SW620 (Colorectal) | Micro to nano-molar | [5][6] | |

| Novel FQ (4c) | HT29 (Colorectal) | Micro to nano-molar | [5][6] |

| HCT116 (Colorectal) | Micro to nano-molar | [5][6] | |

| SW620 (Colorectal) | Micro to nano-molar | [5][6] |

Experimental Protocols

In Vitro Antiproliferative Activity Assessment:

The antiproliferative activity of novel fluoroquinolone derivatives was investigated using the in vitro sulforhodamine B (SRB) method against a panel of colorectal cancer cell lines (HT29, HCT116, SW620, CACO2, SW480).[5] The safety of these compounds was examined using normal periodontal ligament fibroblasts.[5]

Signaling Pathway: Anticancer Mechanism of Fluoroquinolone Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Properties of 7,8-Ethylene Diamine Chelator-Lipophilic Fluoroquinolone Derivatives Against Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

The Fluoroquinolone Core: A Technical Guide to Structure, Activity, and Discovery

For Researchers, Scientists, and Drug Development Professionals

The fluoroquinolone scaffold remains a cornerstone in the development of antibacterial agents. Its synthetic accessibility and the profound impact of chemical modifications on its biological activity have made it a subject of intense research for decades. This technical guide provides an in-depth review of the fluoroquinolone core structure, its mechanism of action, structure-activity relationships, and the key experimental protocols used in the discovery and development of novel analogs.

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and bacterial DNA, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to cell death.[3]

The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[1][2][6][7] This differential activity is a key consideration in the design of broad-spectrum fluoroquinolones.

Bacterial SOS Response to Fluoroquinolone-Induced DNA Damage

The DNA damage caused by fluoroquinolones triggers the bacterial SOS response, a complex network of genes involved in DNA repair.[1][3][8] This response is regulated by the LexA repressor and the RecA protein. In the presence of single-stranded DNA, which is generated by the action of fluoroquinolones, RecA becomes activated and facilitates the autocatalytic cleavage of LexA.[2][3][4] This leads to the derepression of SOS genes, which attempt to repair the DNA damage. However, this response can also contribute to the development of resistance.

Structure-Activity Relationships (SAR)

The core of a fluoroquinolone is a bicyclic system, and modifications at various positions have predictable effects on the molecule's properties.[9][10][11][12][13][14][15][16][17] Understanding these SARs is crucial for designing new derivatives with improved potency, a broader spectrum of activity, and a better safety profile.

-

N-1 Position: Substitution at this position is critical for antibacterial activity. A cyclopropyl group often confers the highest potency.

-

C-3 Carboxyl and C-4 Carbonyl Groups: These are essential for binding to the DNA-enzyme complex and for transport into the bacterial cell.

-

C-6 Fluorine Atom: The introduction of a fluorine atom at this position significantly increases antibacterial activity.[6][14]

-

C-7 Position: This position is a key site for modification to modulate the spectrum of activity and pharmacokinetic properties. Piperazinyl and pyrrolidinyl substitutions are common and enhance activity against both Gram-positive and Gram-negative bacteria.

-

C-8 Position: Modifications at this position can influence antibacterial potency and reduce the potential for photosensitivity. A methoxy group, for instance, has been shown to decrease this side effect.

Quantitative Data on Fluoroquinolone Activity

The following tables summarize key quantitative data for representative fluoroquinolones, including their antibacterial activity (Minimum Inhibitory Concentration - MIC), enzyme inhibition (Half-maximal Inhibitory Concentration - IC50), and cytotoxicity.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected Fluoroquinolones

| Fluoroquinolone | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |

| Ciprofloxacin | 0.25 - 1 | 1 - 2 | ≤0.015 - 0.5 | 0.25 - 1 |

| Levofloxacin | 0.25 - 1 | 1 | ≤0.015 - 0.25 | 0.5 - 2 |

| Moxifloxacin | 0.06 - 0.25 | 0.25 | 0.03 - 0.12 | 2 - 8 |

| Delafloxacin | 0.008 - 0.25 | 0.015 - 0.06 | 0.06 - 0.25 | 0.25 - 2 |

Data compiled from multiple sources, values represent a typical range.[18][19][20]

Table 2: IC50 Values (µM) for Enzyme Inhibition

| Fluoroquinolone | DNA Gyrase (S. aureus) | Topoisomerase IV (S. aureus) | DNA Gyrase (E. coli) | Topoisomerase IV (E. coli) |

| Ciprofloxacin | >100 | 2.5 - 5 | 0.5 - 1 | 5 - 10 |

| Levofloxacin | 50 - 100 | 1 - 2.5 | 0.25 - 0.5 | 5 - 10 |

| Moxifloxacin | 12.5 - 25 | 1 - 2.5 | 0.12 - 0.25 | 2.5 - 5 |

| Gemifloxacin | 6.25 - 12.5 | 0.4 | ~0.1 | ~2.5 |

Data compiled from multiple sources, values represent a typical range.[13][21][22][23][24]

Table 3: Cytotoxicity (IC50, µM) in Human Cell Lines

| Fluoroquinolone | A-172 (Glioblastoma) | HaCaT (Keratinocyte) | Pericytes |

| Ciprofloxacin | 259.3 (72h)[25] | ~2.72 (24h)[26] | - |

| Levofloxacin | - | - | >100 (48h)[26] |

| Moxifloxacin | - | - | ~30 (48h)[26] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[9][27][28]

-

Preparation of Antibiotic Stock: Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., water or DMSO) and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth (turbidity).

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[17][29]

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), ATP, and relaxed plasmid DNA (e.g., pBR322).

-

Compound Addition: Add varying concentrations of the test fluoroquinolone or a control inhibitor (e.g., ciprofloxacin) to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Add a defined amount of purified DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA. The inhibition is quantified by measuring the decrease in the supercoiled DNA band intensity.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes), often using kinetoplast DNA (kDNA).[13][21][30][31][32][33]

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add serial dilutions of the fluoroquinolone to the reaction tubes.

-

Enzyme Initiation: Add purified topoisomerase IV to start the reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well. Inhibition is observed as a decrease in the amount of released minicircles.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[15][34][35]

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluoroquinolone for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Drug Discovery Workflow and Cellular Responses

The discovery of new fluoroquinolone analogs typically follows a structured workflow, beginning with the design and synthesis of new compounds based on SAR, followed by a cascade of in vitro and cellular assays. A critical aspect of evaluating fluoroquinolone efficacy and safety is understanding their impact on cellular signaling pathways, both in the target bacteria and in human cells.

General Experimental Workflow for Fluoroquinolone Discovery

Apoptotic Signaling in Mammalian Cells

At concentrations relevant to their cytotoxic effects, fluoroquinolones can induce apoptosis in mammalian cells through pathways involving p53, the Bcl-2 family of proteins, and caspases.[5][6][7][14][36] This is a crucial consideration for the safety and therapeutic window of these compounds. The process often involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of the caspase cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 3. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Assessment of Cytotoxicity, Apoptosis Inducing Activity and Molecular Docking of a new Ciprofloxacin Derivative in Human Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. bmglabtech.com [bmglabtech.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resources.amh.net.au [resources.amh.net.au]

- 21. journals.asm.org [journals.asm.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 26. researchgate.net [researchgate.net]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. researchgate.net [researchgate.net]

- 30. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 32. inspiralis.com [inspiralis.com]

- 33. inspiralis.com [inspiralis.com]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. namsa.com [namsa.com]

- 36. Ciprofloxacin induces apoptosis and inhibits proliferation of human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its History, Discovery, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the annals of medicinal chemistry. Its journey, from a natural product isolate to a versatile pharmacophore, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the history, discovery, and diverse applications of substituted quinolines. It details key synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and elucidates the signaling pathways through which these remarkable compounds exert their biological effects.

A Rich History Rooted in Antimalarial Drug Discovery

The story of quinoline is inextricably linked to the fight against malaria. In the 17th century, the bark of the Cinchona tree was recognized for its potent antifever properties.[1] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine.[1] This naturally occurring 4-substituted quinoline became the first effective treatment for malaria and remains a clinically important drug.[1][2]

The success of quinine spurred the development of synthetic quinoline-based antimalarials. In 1934, German scientists synthesized Resochin (chloroquine), a 4-aminoquinoline, which proved to be a highly effective and less toxic alternative to quinine.[2] Following World War II, chloroquine became a cornerstone of global malaria eradication campaigns.[2] The emergence of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new quinoline antimalarials, leading to the discovery of drugs like amodiaquine, primaquine (an 8-aminoquinoline), and mefloquine.[1]

Diversification of Therapeutic Applications

Beyond their antimalarial prowess, substituted quinolines have demonstrated a remarkable breadth of pharmacological activities.[3][4] This versatility has established the quinoline nucleus as a "privileged scaffold" in drug discovery.[3] Key therapeutic areas where substituted quinolines have made a significant impact include:

-

Anti-inflammatory Agents: Quinoline derivatives have been developed as potent inhibitors of key inflammatory mediators such as Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX).[5]

-

Anticancer Agents: A vast number of substituted quinolines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] They exert their anticancer activity through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[3][7]

-

Antibacterial Agents: The fluoroquinolones, a class of synthetic broad-spectrum antibiotics, represent a major therapeutic success story for the quinoline scaffold.[8] Compounds like ciprofloxacin are widely used to treat a variety of bacterial infections.

-

Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV.[9]

The pharmacological promiscuity of the quinoline ring is attributed to its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[8]

Key Synthetic Methodologies: Experimental Protocols

The construction of the quinoline ring system has been a subject of intense investigation for over a century, leading to the development of several named reactions that are still widely used today. These methods offer access to a diverse array of substituted quinolines.

The Skraup Synthesis

The Skraup synthesis, a classic and robust method, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[10]

Experimental Protocol: Synthesis of Quinoline

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline (186 g, 2.0 mol), glycerol (276 g, 3.0 mol), and nitrobenzene (123 g, 1.0 mol).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (200 mL) to the mixture. The addition is exothermic and should be controlled by external cooling if necessary.

-

Heating: Heat the mixture in an oil bath to 140-150°C. The reaction is vigorous and may require temporary removal of the heat source. Once the initial exothermic reaction subsides, continue heating at this temperature for 3-4 hours.

-

Work-up: Allow the mixture to cool to below 100°C and then pour it cautiously into 2 L of water.

-

Neutralization and Extraction: Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. The quinoline will separate as a dark oil.

-

Purification: Separate the oil and purify by steam distillation, followed by fractional distillation under reduced pressure.

The Friedländer Synthesis

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Experimental Protocol: Synthesis of 2-Phenylquinoline

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (2.11 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.28 g, 5 mmol).

-

Reflux: Heat the mixture at reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: Pour the mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford pure 2-phenylquinoline.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.